6-Chloro-3-methyl-1H-pyrrolo[3,2-c]pyridine
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Overview
Description
6-Chloro-3-methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-methyl-1H-pyrrolo[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as cesium carbonate (Cs2CO3) .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process generally includes steps like halogenation, cyclization, and purification to achieve the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-3-methyl-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or introduce hydrogen into the molecule.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
6-Chloro-3-methyl-1H-pyrrolo[3,2-c]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds targeting various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-3-methyl-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 6-Chloro-1H-pyrrolo[3,2-b]pyridine
- 6-Chloro-4-methyl-1H-pyrrolo[3,2-c]pyridine
- 6-Chloro-1H-pyrrolo[2,3-b]pyridine
Comparison: 6-Chloro-3-methyl-1H-pyrrolo[3,2-c]pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific research and industrial applications .
Properties
Molecular Formula |
C8H7ClN2 |
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Molecular Weight |
166.61 g/mol |
IUPAC Name |
6-chloro-3-methyl-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C8H7ClN2/c1-5-3-10-7-2-8(9)11-4-6(5)7/h2-4,10H,1H3 |
InChI Key |
YZWUMIJNINKDSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=CC(=NC=C12)Cl |
Origin of Product |
United States |
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